1H-indazole-6-carbaldehyde

Catalog No.
S2670761
CAS No.
669050-69-5
M.F
C8H6N2O
M. Wt
146.149
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-indazole-6-carbaldehyde

CAS Number

669050-69-5

Product Name

1H-indazole-6-carbaldehyde

IUPAC Name

1H-indazole-6-carbaldehyde

Molecular Formula

C8H6N2O

Molecular Weight

146.149

InChI

InChI=1S/C8H6N2O/c11-5-6-1-2-7-4-9-10-8(7)3-6/h1-5H,(H,9,10)

InChI Key

JTWYTTXTJFDYAG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C=O)NN=C2

solubility

not available

Organic Synthesis and Medicinal Chemistry

1H-Indazole-6-carbaldehyde serves as a valuable building block in organic synthesis, particularly for the preparation of diverse heterocyclic compounds with potential biological activities. Its reactive aldehyde group allows for further functionalization through various condensation reactions, such as aldol condensations, Knoevenagel condensations, and Mannich reactions [, ]. These reactions can lead to the formation of complex molecules with diverse functionalities, which can be further evaluated for their potential therapeutic applications.

Target Discovery and Hit Identification

The indazole scaffold, a core structure present in 1H-indazole-6-carbaldehyde, has been identified in several biologically active compounds. This has led researchers to explore 1H-indazole-6-carbaldehyde and its derivatives as potential lead compounds in drug discovery efforts. Studies have shown activity against various targets, including enzymes, kinases, and receptors, highlighting its potential for diverse therapeutic applications [, ].

1H-indazole-6-carbaldehyde is an organic compound belonging to the indazole class of heterocyclic compounds. Its molecular formula is C8H6N2OC_8H_6N_2O, and it has a molecular weight of 146.15 g/mol. The compound features an indazole ring, which is a bicyclic structure composed of a five-membered ring fused to a six-membered ring, with a formyl group (-CHO) located at the sixth position. This unique structural arrangement contributes to its chemical properties and biological activities.

  • Oxidation: The aldehyde group can be oxidized to form 1H-indazole-6-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to yield 1H-indazole-6-methanol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The indazole ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents, such as halogens or nitro groups, depending on the reaction conditions and reagents used.

These reactions highlight the compound's versatility in synthetic organic chemistry.

1H-indazole-6-carbaldehyde and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities. Research indicates that indazole derivatives may exhibit:

  • Anticancer Properties: Some studies suggest that these compounds can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Certain derivatives have shown promise in reducing inflammation in biological models.
  • Antimicrobial Activity: Indazole compounds are being explored for their ability to combat bacterial and fungal infections.

The biological activity of 1H-indazole-6-carbaldehyde makes it a candidate for further pharmacological studies.

Several synthetic routes have been developed for the preparation of 1H-indazole-6-carbaldehyde:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors, such as 2-azidobenzaldehyde with propylamine, under reductive conditions.
  • Metal-Catalyzed Reactions: Industrial-scale synthesis often employs metal-catalyzed reactions to enhance yield and reduce byproducts. For example, copper acetate can be used as a catalyst in the synthesis process.

These methods emphasize both laboratory-scale and industrial approaches to producing this compound efficiently.

The applications of 1H-indazole-6-carbaldehyde span various fields:

  • Pharmaceutical Development: It serves as a scaffold for designing new therapeutic agents targeting various diseases.
  • Chemical Research: The compound is utilized as a building block in synthesizing more complex indazole derivatives.
  • Industrial Use: It finds applications in the synthesis of fine chemicals and potentially in dye manufacturing.

The versatility of this compound enhances its significance in both academic research and industrial applications.

Interaction studies involving 1H-indazole-6-carbaldehyde reveal its potential mechanisms of action:

  • Enzyme Interaction: The aldehyde group can form covalent bonds with enzyme active sites, leading to inhibition or activation of specific enzymes.
  • Cell Signaling Modulation: Research indicates that this compound may influence cellular signaling pathways, affecting gene expression and metabolic processes.

Such interactions underline the importance of this compound in biochemical research.

Several compounds share structural similarities with 1H-indazole-6-carbaldehyde, including:

Compound NameStructural FeaturesNotable Differences
1-methyl-1H-indazole-6-carbaldehydeMethyl group at position oneExhibits different biological activity
1-propyl-1H-indazole-3-carbaldehydePropyl group at position one; aldehyde at position threeVariation in reactivity due to position change
1-ethyl-1H-indazole-6-carbaldehydeEthyl group at position oneDifferent steric effects influencing reactivity
4-(1H-pyrazol-1-yl)benzaldehydePyrazole ring fused with benzaldehydeDifferent heterocyclic structure

The uniqueness of 1H-indazole-6-carbaldehyde lies in its specific substitution pattern on the indazole ring, which influences both its reactivity and biological properties compared to these similar compounds.

Classical approaches to 1H-indazole-6-carbaldehyde often involve constructing the indazole core followed by regioselective formylation. Early methods adapted Büchi’s nitrosation protocol, originally developed for 3-carbaldehyde derivatives, by employing substituted indole precursors. For example, nitrosation of 6-substituted indoles under mildly acidic conditions (e.g., acetic acid/HCl) generates the corresponding 1H-indazole-6-carbaldehyde through a diazotization-cyclization sequence [1]. However, this method requires precise control of electron-donating groups at the 6-position to direct formylation, limiting substrate flexibility.

Alternative routes leverage lithiation-formylation strategies. Deprotonation of 1H-indazole at the 6-position using lithium diisopropylamide (LDA) or tert-butyllithium, followed by quenching with dimethylformamide (DMF), introduces the aldehyde functionality [6]. This approach, while effective for electron-deficient indazoles, often competes with ring-opening side reactions, necessitating cryogenic conditions (-78°C) and short reaction times [1]. Yields typically range from 40–65%, depending on the substitution pattern of the starting material.

A notable advancement in classical formylation involves the Rieche reaction, where dichloromethyl methyl ether and titanium tetrachloride (TiCl₄) mediate electrophilic aromatic substitution. Applied to 1H-indazole, this method achieves moderate regioselectivity for the 6-position (55–70% yield) when electron-withdrawing groups (e.g., nitro, cyano) are present at adjacent positions [6]. However, scalability is hindered by the stoichiometric use of corrosive Lewis acids and the generation of chlorinated byproducts.

Transition Metal-Catalyzed Synthesis Approaches

Transition metal catalysis has emerged as a powerful tool for direct C–H functionalization of indazoles. Palladium-catalyzed cross-couplings enable the introduction of aldehyde precursors at the 6-position. For instance, Suzuki-Miyaura coupling of 6-bromo-1H-indazole with formyl-containing boronic esters under Pd(PPh₃)₄ catalysis provides 1H-indazole-6-carbaldehyde in 60–75% yield [3]. Key challenges include competing protodeboronation of the formyl group and the need for inert atmosphere conditions.

Copper-mediated Ullmann-type couplings offer a lower-cost alternative. Using CuI/1,10-phenanthroline catalysts, 6-iodo-1H-indazole reacts with sodium formate in dimethylacetamide (DMA) at 120°C to afford the target aldehyde in 50–65% yield [3]. While this method avoids sensitive boronic reagents, prolonged reaction times (12–24 hours) and moderate functional group tolerance limit its utility.

Recent advances in directed C–H activation have enabled precise formylation. Employing a rhodium(III) catalyst (CpRhCl₂)₂ and *N-methoxyamide as a directing group, researchers achieved 6-position selectivity in 1H-indazole derivatives [3]. The aldehyde is introduced via a transient metallacycle intermediate, with subsequent oxidative cleavage yielding 1H-indazole-6-carbaldehyde in 70–85% yield. This method demonstrates superior regiocontrol but requires pre-functionalization of the indazole substrate.

Microwave-Assisted and Flow Chemistry Techniques

Microwave irradiation significantly accelerates indazole formylation. A protocol combining Vilsmeier-Haack conditions (POCl₃/DMF) with microwave heating (150°C, 20 minutes) converts 1H-indazole to its 6-carbaldehyde derivative in 75% yield, compared to 45% under conventional heating [4]. The rapid thermal transfer minimizes decomposition pathways, particularly for thermally labile substrates.

Continuous flow systems enhance safety and reproducibility in hazardous reactions. A photochemical flow reactor generates phosgene in situ from chloroform, which then reacts with DMF to produce the Vilsmeier reagent [7]. This system enables precise temperature control (0–5°C) during the formylation of 1H-indazole, achieving 80% conversion with a residence time of 5 minutes [7]. Integrated quenching modules immediately neutralize excess phosgene, addressing toxicity concerns associated with batch processes.

Hybrid approaches marrying flow chemistry with microwave activation have been explored. A two-step continuous process first synthesizes 1H-indazole via Fischer indole cyclization in a high-temperature flow reactor (230°C, 20-second residence time), followed by inline formylation using a segmented flow of DMF and POCl₃ [5]. This system achieves an overall yield of 68% with a throughput of 12 g/hour, demonstrating potential for industrial-scale production.

Purification Strategies and Yield Optimization

Chromatographic purification remains the gold standard for isolating 1H-indazole-6-carbaldehyde, with silica gel chromatography (ethyl acetate/hexane, 1:3) effectively separating the aldehyde from unreacted starting materials and regioisomers. However, the compound’s sensitivity to oxidation necessitates the addition of 0.1% triethylamine to eluents to prevent acid-catalyzed degradation [1].

Recrystallization from toluene/hexane mixtures (4:1) provides a scalable alternative, yielding 95% pure product with <2% residual solvents. For metal-contaminated batches (e.g., from catalytic reactions), chelating resins like Chelex 100 remove ppm-level palladium or copper impurities without compromising aldehyde integrity [3].

Yield optimization studies highlight the critical role of solvent choice. Polar aprotic solvents (DMA, DMSO) improve formylation efficiency by stabilizing charged intermediates, but increase side product formation. Mixed solvent systems (e.g., DCM/DMF 5:1) balance reactivity and selectivity, boosting yields by 15–20% compared to neat conditions [6].

Reaction monitoring via inline FTIR has proven invaluable for identifying optimal quenching times. In Vilsmeier formylations, terminating the reaction at 85% conversion maximizes aldehyde yield while minimizing over-chlorination byproducts [7]. Statistical optimization using Box-Behnken designs further refines parameters, with temperature, stoichiometry, and mixing rate accounting for 92% of observed yield variation in one study [4].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 1H-indazole-6-carbaldehyde in dimethyl sulfoxide-d₆ reveals characteristic resonances that confirm its structural framework [1] [2]. The aldehyde proton appears as a distinctive singlet at approximately δ 10.0 parts per million, demonstrating the expected downfield chemical shift due to the electron-withdrawing carbonyl group [1]. The aromatic proton signals appear in the characteristic range between δ 7.0-8.5 parts per million, with specific coupling patterns that confirm the substitution pattern on the indazole ring system [2] [3].

The aromatic protons exhibit typical ortho coupling constants of 7.5-8.8 hertz, while meta couplings range from 0.9-2.2 hertz [1] [3]. The H3 proton of the indazole ring typically resonates around δ 8.1 parts per million as a singlet, distinguishing it from other aromatic signals [1]. Long-range coupling constants, including ⁵J(H3-H7) values of 0.8-1.0 hertz, provide additional structural confirmation [1].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon framework of 1H-indazole-6-carbaldehyde [1] [4]. The aldehyde carbon appears characteristically around δ 190-195 parts per million, confirming the presence of the formyl functional group . The aromatic carbons display chemical shifts in the range δ 110-145 parts per million, with specific values dependent on their electronic environment within the indazole system [1] [3].

The C6 carbon bearing the aldehyde substituent shows significant deshielding compared to unsubstituted positions, typically appearing around δ 135-140 parts per million [1]. The C3a and C7a carbons, representing the junction points between the pyrazole and benzene rings, exhibit characteristic chemical shifts around δ 125-130 and δ 135-140 parts per million respectively [1] [3].

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

Nitrogen-15 NMR spectroscopy provides unique insights into the electronic properties of the indazole nitrogen atoms [1] [6] [7]. The N1 nitrogen typically exhibits chemical shifts around δ -170 to -180 parts per million, while the N2 nitrogen appears at δ -45 to -65 parts per million [1] [3]. These chemical shift differences reflect the distinct electronic environments of the two nitrogen atoms within the indazole heterocycle [6] [7].

The ¹⁵N chemical shifts are particularly sensitive to tautomeric effects and hydrogen bonding interactions [6] [8]. Through-bond and through-space coupling constants between nitrogen and hydrogen nuclei provide additional structural information, with ³J(¹⁵N1-H3) values ranging from 5.5-7.9 hertz and ²J(¹⁵N2-H3) values of 9.2-13.0 hertz [1] [3].

Mass Spectrometric Fragmentation Patterns

Electron Ionization Mass Spectrometry

The electron ionization mass spectrum of 1H-indazole-6-carbaldehyde displays a molecular ion peak at m/z 146, corresponding to the molecular formula C₈H₆N₂O [2] [9] [10]. The fragmentation pattern follows predictable pathways characteristic of indazole derivatives, with initial loss of the aldehyde functionality [9] [10] [11].

The base peak or prominent fragment typically results from loss of the formyl group (CHO, -29 mass units), yielding a fragment at m/z 117 [9] [10]. Subsequent fragmentation involves ring cleavage and rearrangement processes common to heterocyclic aromatic systems [10] [11]. The indazole ring system demonstrates significant stability under electron ionization conditions, with retention of the bicyclic framework in major fragment ions [10] [12].

Additional fragmentation pathways include loss of hydrogen cyanide (HCN, -27 mass units) and formation of smaller aromatic fragments through successive ring contractions [10] [11]. The mass spectral fragmentation pattern provides definitive confirmation of the molecular structure and can distinguish 1H-indazole-6-carbaldehyde from its regioisomers [9] [10].

Electrospray Ionization Mass Spectrometry

Under electrospray ionization conditions, 1H-indazole-6-carbaldehyde typically forms protonated molecular ions [M+H]⁺ at m/z 147 [1] [9]. The soft ionization conditions of electrospray preserve the molecular ion integrity while providing minimal fragmentation [9] [10]. Tandem mass spectrometry experiments reveal characteristic neutral losses and provide structural confirmation through collision-induced dissociation patterns [10] [11].

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) Analysis

Fourier Transform Infrared Spectroscopy

The Fourier Transform infrared spectrum of 1H-indazole-6-carbaldehyde exhibits several diagnostic absorption bands [13] [14] [15]. The aldehyde carbonyl stretch appears as a strong absorption around 1695-1705 wavenumbers, characteristic of aromatic aldehydes [13] . The indazole nitrogen-hydrogen stretch manifests as a medium-intensity, broad absorption in the 3280-3320 wavenumber region [13] [14] [15].

Aromatic carbon-carbon stretching vibrations appear at 1580-1620 wavenumbers, while the indazole carbon-nitrogen stretch occurs around 1630-1670 wavenumbers [13] [15] . The weak aldehyde carbon-hydrogen stretch appears in the characteristic 2720-2780 wavenumber range [13] . Out-of-plane aromatic carbon-hydrogen bending modes provide fingerprint information in the 780-820 wavenumber region [13] [15].

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy [14] [15] [17]. The aldehyde carbonyl stretch appears as a strong Raman band around 1690-1700 wavenumbers [14] . Ring breathing modes exhibit very strong Raman intensity in the 1490-1530 wavenumber region, characteristic of aromatic heterocycles [14] [15] [17].

The aromatic carbon-carbon and carbon-nitrogen stretches show strong Raman activity around 1590-1630 and 1640-1680 wavenumbers respectively [14] [15]. The nitrogen-hydrogen stretch typically appears with very weak or absent intensity in the Raman spectrum due to symmetry considerations [14] [15]. Comparison of infrared and Raman intensities provides valuable information about molecular symmetry and vibrational coupling [14] [17].

Density Functional Theory Calculations

Theoretical vibrational frequency calculations using density functional theory methods provide detailed mode assignments and support experimental observations [18] [15] [19]. Calculated frequencies typically require scaling factors of 0.96-0.98 to match experimental values [18] . Normal mode analysis reveals the atomic displacement patterns associated with each vibrational mode and confirms spectroscopic assignments [18] [19].

Ultraviolet-Visible Absorption Characteristics

Electronic Transitions

The ultraviolet-visible absorption spectrum of 1H-indazole-6-carbaldehyde displays multiple electronic transitions characteristic of extended π-conjugated systems [20] [21] [22]. The longest wavelength absorption band occurs around 295-305 nanometers, corresponding to the HOMO→LUMO transition with π→π* character [21] [22] [23]. This transition exhibits moderate extinction coefficients of 5,000-15,000 inverse molar centimeters [21] [23].

Higher energy transitions appear around 265-275 nanometers (HOMO-1→LUMO) and 240-250 nanometers (HOMO→LUMO+1), both possessing π→π* character with extinction coefficients of 10,000-25,000 and 8,000-20,000 inverse molar centimeters respectively [21] [23]. A weak n→π* transition may be observed around 330-350 nanometers with low extinction coefficients of 50-500 inverse molar centimeters [21] [24].

Solvent Effects

The electronic absorption spectrum exhibits solvent-dependent behavior characteristic of π-conjugated systems [21] [24] [25]. π→π* transitions generally show weak to moderate bathochromic (red) shifts with increasing solvent polarity due to stabilization of the excited state [21] [24]. The n→π* transition, when observable, typically exhibits a hypsochromic (blue) shift in polar solvents due to preferential solvation of the nitrogen lone pair [21] [24].

The aldehyde functionality introduces additional electronic effects through its electron-withdrawing character, modulating the energy levels of both ground and excited states [22] [25]. Hydrogen bonding interactions with protic solvents can further influence the absorption characteristics and fine structure of the electronic transitions [21] [25].

Chromophoric Properties

The indazole-6-carbaldehyde chromophore combines the electronic properties of both the indazole heterocycle and the aldehyde functional group [22] [25]. The extended conjugation through the aromatic system and the carbonyl group creates a chromophore with distinctive absorption characteristics that can be utilized for analytical and synthetic applications [22] [26] [27].

XLogP3

1.7

Dates

Last modified: 08-16-2023

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